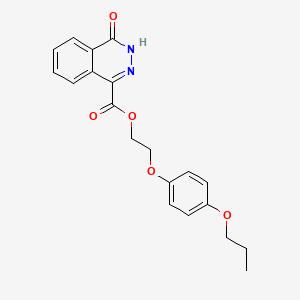
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate, also known as PPIC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PPIC belongs to the class of phthalazine derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to inhibit the activity of several key enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively.
Biochemical and Physiological Effects:
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases. 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has also been shown to protect against oxidative stress and neurodegeneration, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is its low cost and ease of synthesis, which makes it a cost-effective compound for research purposes. 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate. One area of research is the development of new anti-cancer drugs based on the structure of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate. Researchers are also investigating the potential use of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate in the treatment of inflammatory and neurodegenerative diseases. Additionally, there is ongoing research on the mechanism of action of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate and its interactions with key enzymes and signaling pathways.
Métodos De Síntesis
The synthesis of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 4-propoxyphenol with ethyl chloroacetate to form 2-(4-propoxyphenoxy)ethyl acetate. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to yield 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate as a white crystalline solid. The synthesis of 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate is relatively simple and can be performed on a large scale, making it a cost-effective compound for research purposes.
Aplicaciones Científicas De Investigación
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology, where 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines. 2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-2-11-25-14-7-9-15(10-8-14)26-12-13-27-20(24)18-16-5-3-4-6-17(16)19(23)22-21-18/h3-10H,2,11-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDUGXASRKDWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCOC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-propoxyphenoxy)ethyl 4-oxo-3H-phthalazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[4-(Cyclopentanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7537234.png)
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)
![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)
![N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7537263.png)
![[2-[2-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537272.png)
![1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone](/img/structure/B7537277.png)
![[3-[(4-oxo-3H-phthalazine-1-carbonyl)oxymethyl]phenyl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537281.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)

![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)

![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)